

Spectroscopic Profile of Tricyclodecenyl Propionate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tricyclodecenyl propionate

Cat. No.: B097855

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This technical guide provides a comprehensive overview of the spectroscopic data for **Tricyclodecenyl propionate** (CAS No: 17511-60-3), a tricyclic ester recognized for its applications in the fragrance and flavor industries. The following sections detail its molecular structure and provide an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a core reference for researchers and professionals engaged in the analysis, development, and application of this compound.

Chemical Structure and Properties

Tricyclodecenyl propionate, systematically named 8-tricyclo[5.2.1.0^{2,6}]dec-3-enyl propanoate, possesses a complex three-ring structure with a propionate ester functional group. Its molecular formula is C₁₃H₁₈O₂ and it has a molecular weight of approximately 206.28 g/mol. [1] The intricate stereochemistry of the tricyclic system is a key determinant of its chemical and physical properties.

Spectroscopic Data Analysis

The characterization of **Tricyclodecenyl propionate** relies on a combination of spectroscopic techniques. The data presented herein has been compiled from various sources, and while specific experimental conditions may vary, the provided information represents the fundamental spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a complete, assigned dataset for **Tricyclodecenyl propionate** is not readily available in public repositories, typical chemical shifts for similar structural motifs can be inferred.

¹H NMR Spectroscopy: The proton NMR spectrum of **Tricyclodecenyl propionate** is expected to be complex due to the numerous stereocenters and the rigid tricyclic structure. Key regions of interest would include:

- **Alkene Protons:** Resonances corresponding to the protons on the double bond within the decenyl ring.
- **Aliphatic Protons:** A series of overlapping multiplets in the upfield region, representing the protons of the fused ring system.
- **Ester Group Protons:** A characteristic quartet and triplet pattern arising from the ethyl group of the propionate moiety.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the number and electronic environment of the carbon atoms in the molecule. A ¹³C NMR spectrum for **Tricyclodecenyl propionate** is available, acquired on a Bruker AM-270 instrument.^[1] While a detailed peak list is not provided in the initial source, analysis of the spectrum would reveal:

- **Carbonyl Carbon:** A downfield resonance characteristic of the ester carbonyl group.
- **Alkene Carbons:** Signals corresponding to the sp² hybridized carbons of the double bond.
- **Aliphatic Carbons:** A cluster of signals in the upfield region representing the sp³ hybridized carbons of the tricyclic framework and the propionate ethyl group.

A summary of expected ¹³C NMR chemical shifts is presented in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for **Tricyclodecenyl propionate**

Functional Group	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	170 - 180
Alkene (=C-H)	120 - 140
Methylene (-CH ₂ -)	20 - 50
Methine (-CH-)	30 - 60
Methyl (-CH ₃)	10 - 20

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. An FTIR spectrum of **Tricyclodecenyl propionate** has been recorded using a Bruker IFS 85 instrument with a robot-film technique.^[1] The key absorption bands expected in the IR spectrum are summarized in Table 2.

Table 2: Key Infrared Absorption Bands for **Tricyclodecenyl propionate**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	~1735	Strong
C-H Stretch (sp ³)	2850 - 3000	Medium-Strong
C-H Stretch (sp ²)	3010 - 3100	Medium
C=C Stretch	~1650	Medium-Weak
C-O Stretch (Ester)	1000 - 1300	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structural features. GC-MS data for **Tricyclodecenyl propionate** is available.^[1] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound.

Fragmentation patterns would likely involve the loss of the propionate group or cleavage within the tricyclic ring system. A summary of expected key fragments is presented in Table 3.

Table 3: Expected Key Fragments in the Mass Spectrum of **Tricyclodecenyl propionate**

m/z	Proposed Fragment
206	[M] ⁺ (Molecular Ion)
149	[M - C ₃ H ₅ O ₂] ⁺
Varies	Fragments from ring cleavage

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Tricyclodecenyl propionate** in a suitable deuterated solvent (e.g., CDCl₃).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
- Processing: Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction.

FTIR Spectroscopy

- Sample Preparation: As a liquid, **Tricyclodecenyl propionate** can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- Instrument: A Fourier Transform Infrared spectrometer.
- Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

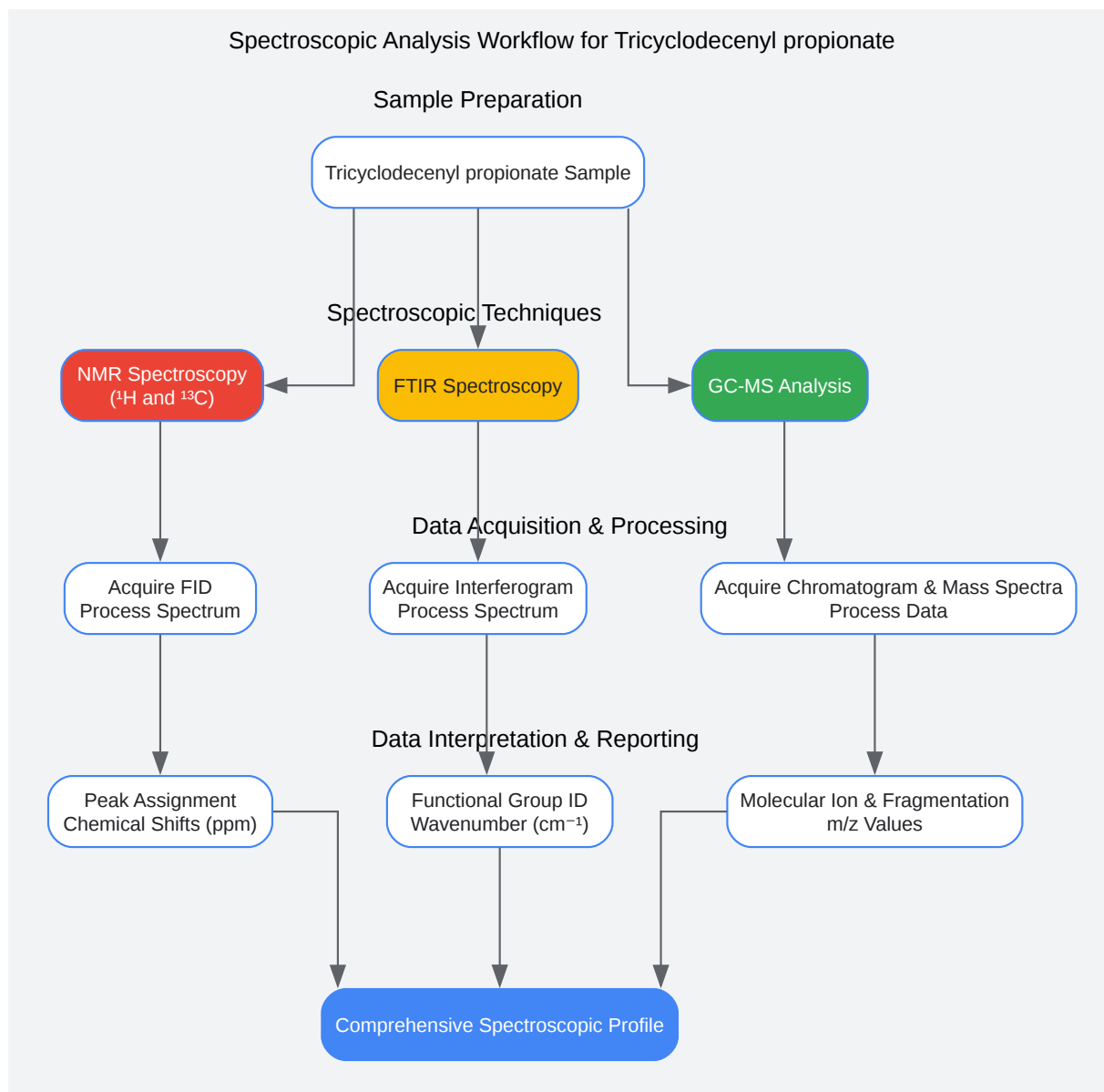
- Processing: Perform a background subtraction and identify the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute a small amount of **Tricyclodecenyl propionate** in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrument: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium or Hydrogen.
 - Temperature Program: An appropriate temperature gradient to ensure good separation.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a suitable mass range (e.g., 40-400 amu).
- Data Analysis: Identify the peak corresponding to **Tricyclodecenyl propionate** in the chromatogram and analyze its mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Tricyclodecenyl propionate**.



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Caption: Workflow for the spectroscopic analysis of **Tricyclodecenyl propionate**.

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References

- 1. Tricyclodecenyl propionate | C₁₃H₁₈O₂ | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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